![molecular formula C18H14BrN5S B2800853 7-[(4-Bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine CAS No. 863459-73-8](/img/structure/B2800853.png)
7-[(4-Bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
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Overview
Description
The compound “7-[(4-Bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. Attached to this core are a 4-bromophenyl group and a 4-methylphenyl group, both of which are types of aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with the 4-bromophenyl and 4-methylphenyl groups attached. The bromine atom on the phenyl ring is a heavy atom that could influence the compound’s properties, such as its density and boiling point .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could potentially be replaced via a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the bromine atom could increase the compound’s molecular weight and could also influence its reactivity .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of various heterocyclic compounds, including triazolopyrimidines, has been explored due to their potential biological activities. One study detailed the synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety, which includes compounds structurally related to 7-[(4-Bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine. These compounds exhibited significant analgesic and anti-inflammatory activities, suggesting a high potential for further pharmacological development (Shaaban et al., 2008).
Another study reported on the crystal structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, highlighting the importance of hydrogen bonding and π-π stacking interactions in determining the supramolecular architecture of such compounds. This structural information is crucial for understanding the interaction mechanisms of these compounds with biological targets (Canfora et al., 2010).
Chemical Properties and Reactions
Research on triazolopyrimidines also includes studies on their chemical reactivity and potential as intermediates in organic synthesis. For example, the nucleophilic substitution reactions of triazolopyrimidines with various nucleophiles have been investigated, leading to the synthesis of novel compounds with potential for further functionalization (Tanji et al., 1989).
Additionally, the synthesis of dihydrothienopyridine derivatives fused with triazole rings, involving bromophenyl derivatives in cross-coupling reactions, has been explored. These synthetic methodologies provide access to a variety of compounds with potential applications in materials science and pharmacology (Ábrányi‐Balogh et al., 2013).
Biological Activity and Applications
- The potential biological activities of triazolopyrimidines, such as antitumor, antiviral, herbicidal, and fungicidal effects, have been noted, underscoring the importance of these compounds in the development of new therapeutic agents. The synthesis and evaluation of these activities are crucial for expanding the chemical space of biologically active molecules (Fizer et al., 2013).
Future Directions
properties
IUPAC Name |
7-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5S/c1-12-2-8-15(9-3-12)24-17-16(22-23-24)18(21-11-20-17)25-10-13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGGQACXKYEUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine |
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